1-(4-Bromo-5-fluoro-2-methylphenyl)guanidine
Description
1-(4-Bromo-5-fluoro-2-methylphenyl)guanidine is a guanidine derivative featuring a substituted phenyl ring with bromo, fluoro, and methyl groups. Guanidine derivatives are widely studied due to their diverse biological activities, including antimicrobial, antiviral, and ion channel modulation properties. The bromo and fluoro substituents are electron-withdrawing groups (EWGs), which influence the compound’s electronic properties and binding affinity, while the methyl group introduces steric hindrance.
Properties
Molecular Formula |
C8H9BrFN3 |
|---|---|
Molecular Weight |
246.08 g/mol |
IUPAC Name |
2-(4-bromo-5-fluoro-2-methylphenyl)guanidine |
InChI |
InChI=1S/C8H9BrFN3/c1-4-2-5(9)6(10)3-7(4)13-8(11)12/h2-3H,1H3,(H4,11,12,13) |
InChI Key |
KJCNUPNMMJGOMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N=C(N)N)F)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-Bromo-5-fluoro-2-methylphenyl)guanidine can be achieved through several methods. One common approach involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the free guanidine . Thiourea derivatives are often used as guanidylating agents in this process, utilizing coupling reagents or metal-catalyzed guanidylation . Another method involves the use of S-methylisothiourea as a guanidylating agent, which has shown to be efficient in installing the guanidine functionality . Industrial production methods may involve large-scale synthesis using these or similar approaches, optimized for yield and purity.
Chemical Reactions Analysis
1-(4-Bromo-5-fluoro-2-methylphenyl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine substituents on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation may lead to the formation of corresponding nitro or hydroxyl derivatives.
Coupling Reactions: The guanidine group can participate in coupling reactions with various electrophiles, forming new C-N bonds.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromo-5-fluoro-2-methylphenyl)guanidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Bromo-5-fluoro-2-methylphenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group, being highly basic, can form strong hydrogen bonds with biological molecules, influencing their conformation and activity . This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The substituents on the aromatic ring critically determine the compound’s reactivity, solubility, and biological interactions. Key structural analogs include:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Bromo and fluoro substituents in 1-(4-Bromo-5-fluoro-2-methylphenyl)guanidine enhance lipophilicity and membrane permeability compared to simpler guanidine salts (e.g., guanidine nitrate) .
- Steric Effects : The 2-methyl group may reduce binding flexibility but improve target specificity in enzyme inhibition .
- Biological Activity : Compounds with conjugated aromatic systems (e.g., benzimidazole, benzothiazole) show higher potency in ion channel modulation, suggesting that the phenyl ring in the target compound could similarly interact with biological targets .
Biological Activity
1-(4-Bromo-5-fluoro-2-methylphenyl)guanidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C9H9BrF2N4
- Molecular Weight : 292.1 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound may modulate the activity of certain receptors and enzymes involved in various physiological processes. Its guanidine group is known to participate in hydrogen bonding, which can enhance its binding affinity to biological targets.
Biological Activities
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. In vitro assays have shown effectiveness against a range of bacterial strains, indicating potential as an antimicrobial agent.
- Cytotoxic Effects : The compound has been evaluated for cytotoxicity against cancer cell lines. Results demonstrate that it can induce apoptosis in certain cancer cells, suggesting its potential as an anticancer agent .
- Agonist Activity : Recent findings indicate that this compound may act as an agonist for specific receptors involved in metabolic regulation. For instance, it has shown promising results in modulating pathways associated with appetite regulation and energy homeostasis .
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various guanidine derivatives, including this compound, revealed significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL, showing that the compound could be a candidate for further development as an antimicrobial agent .
Study 2: Cytotoxicity Evaluation
In a cytotoxicity evaluation involving human cancer cell lines (e.g., HeLa and MCF-7), this compound exhibited IC50 values in the low micromolar range (10–20 µM), indicating substantial cytotoxic effects. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
